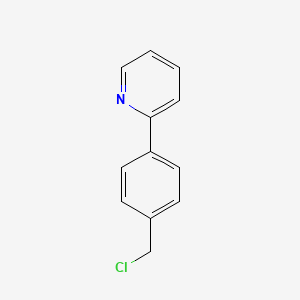

2-(4-(Chloromethyl)phenyl)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

2-[4-(chloromethyl)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICISSZBYTVZMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621265 | |

| Record name | 2-[4-(Chloromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147936-70-7 | |

| Record name | 2-[4-(Chloromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chloromethyl Phenyl Pyridine and Its Precursors

Strategies for Constructing the 2-Phenylpyridine (B120327) Core

The creation of the 2-phenylpyridine scaffold is a critical step and can be achieved through several synthetic routes. These methods primarily fall into two categories: cross-coupling reactions that unite pre-existing pyridine (B92270) and phenyl moieties, and cyclization reactions that form the pyridine ring from acyclic precursors.

Cross-coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds. thermofisher.com These reactions typically involve the use of a metal catalyst to couple an organometallic compound with an organic halide.

Transition metal-catalyzed cross-coupling reactions are widely employed for the synthesis of biaryls, including 2-phenylpyridine. thermofisher.com The Suzuki-Miyaura coupling is a prominent example, often utilizing a palladium catalyst to couple an aryl boronic acid with an aryl halide. acs.orgresearchgate.net For the synthesis of 2-phenylpyridine derivatives, this could involve the reaction of a pyridine boronic acid with a phenyl halide or vice versa. mdpi.com

The general scheme for a Suzuki-Miyaura coupling to form a 2-phenylpyridine derivative is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-Halopyridine | Phenylboronic acid | Pd(OAc)2/Phosphine (B1218219) ligand | K2CO3 | Acetonitrile/Methanol | 2-Phenylpyridine derivative |

| 2-Pyridylboronic acid | Halobenzene | PdCl2(dppf) | Na2CO3 | Toluene (B28343)/Water | 2-Phenylpyridine derivative |

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. acs.org For instance, the use of Pd(OAc)2 with a phosphine ligand like PPh3 or P(o-tolyl)3 is common. acs.org The base, typically an inorganic carbonate or phosphate, plays a key role in the catalytic cycle. acs.org Biphasic solvent systems, such as toluene/water or dioxane/water, are often employed to facilitate the reaction. acs.org

Other transition metal-catalyzed reactions, such as the Negishi (using an organozinc reagent), Stille (using an organotin reagent), and Heck couplings, also provide viable routes to the 2-phenylpyridine core. thermofisher.commdpi-res.com

The reaction of Grignard reagents with pyridine and its derivatives offers another pathway to 2-phenylpyridine. diva-portal.orgsci-hub.st Phenylmagnesium halides can react with pyridine to yield 2-phenylpyridine. However, these reactions can sometimes suffer from low yields and lack of regioselectivity. sci-hub.st

An alternative approach involves the use of pyridine N-oxides. The addition of a Grignard reagent to a pyridine N-oxide, followed by a subsequent treatment, can afford 2-substituted pyridines in good yields. organic-chemistry.org For example, reacting phenylmagnesium bromide with pyridine N-oxide in THF at room temperature, followed by treatment with acetic anhydride, can produce 2-phenylpyridine. organic-chemistry.org This method can offer improved regioselectivity compared to direct reactions with pyridine. diva-portal.org

The reaction of phenyl lithium with pyridine is also a known method for the preparation of 2-phenylpyridine. wikipedia.org This reaction proceeds via nucleophilic addition of the phenyl group to the pyridine ring. wikipedia.orgorgsyn.org

| Pyridine Substrate | Organometallic Reagent | Key Conditions | Product |

|---|---|---|---|

| Pyridine | Phenylmagnesium bromide | Strenuous conditions | 2-Phenylpyridine |

| Pyridine N-oxide | Phenylmagnesium bromide | THF, room temp., then Ac2O | 2-Phenylpyridine |

| Pyridine | Phenyllithium | Dry ether/toluene | 2-Phenylpyridine |

An alternative to coupling pre-formed rings is the construction of the pyridine ring itself from acyclic precursors.

Transition metal-catalyzed [2+2+2] cycloaddition reactions provide a powerful method for the de novo synthesis of pyridine rings. nih.gov This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile. acs.org Various transition metals, including cobalt, rhodium, and nickel, can catalyze this transformation. researchgate.net

While not directly synthesizing 2-(4-(chloromethyl)phenyl)pyridine, this methodology is highly relevant for constructing substituted pyridine cores. For example, the cocyclization of a di-alkyne with a nitrile can lead to the formation of a substituted pyridine. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and the nature of the substituents on the alkyne and nitrile. acs.org

The general catalytic cycle is thought to involve the formation of a metallacyclopentadiene intermediate from two alkyne units, which then coordinates to the nitrile. Subsequent insertion of the nitrile and reductive elimination affords the pyridine ring and regenerates the active catalyst. acs.org

The Ritter reaction is a chemical reaction that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.org While the classic Ritter reaction produces amides, modifications and related pathways can be utilized in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org

The core of the Ritter reaction involves the formation of a nitrilium ion intermediate by the addition of a carbocation to a nitrile. wikipedia.orgorganic-chemistry.org This reactive intermediate can then be trapped by various nucleophiles. In the context of heterocycle synthesis, intramolecular trapping of the nitrilium ion can lead to the formation of cyclic structures.

Although not a direct method for 2-phenylpyridine synthesis, the principles of the Ritter reaction, particularly the generation and reactivity of nitrilium ions, are relevant to the broader field of heterocyclic chemistry and can be adapted for the synthesis of various pyridine-related structures. researchgate.net For instance, intramolecular reactions involving a suitably positioned nucleophile on the nitrile-containing substrate can lead to cyclization and the formation of a heterocyclic ring.

Cyclization Reactions for Pyridine Ring Formation

Intramolecular Cyclization Techniques

Intramolecular cyclization offers a powerful strategy for the construction of the 2-phenylpyridine core, often providing high regioselectivity and atom economy. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond within a pre-assembled acyclic precursor.

One notable approach is the photoinduced 6π-electrocyclization of stilbene (B7821643) analogs. organicreactions.org In this pericyclic reaction, a conjugated system containing six π-electrons undergoes cyclization upon exposure to light to form a new sigma bond. wikipedia.org For instance, irradiation of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives can lead to the formation of dihydrobenzo[f]quinolines, demonstrating the feasibility of forming new rings fused to the pyridine moiety through electrocyclization. This principle can be extended to suitably designed precursors where the phenyl and pyridine rings are linked by a conjugated system, enabling the formation of the biaryl bond.

Another versatile method involves the intramolecular cyclization of β-enamino ketones. The amides derived from β-enamino ketones can undergo cyclization in the presence of a base to yield pyridin-2(1H)-ones. osi.lv While this specific example leads to a pyridone, the underlying principle of cyclizing an enamine-containing precursor is applicable to the synthesis of fully aromatic pyridines with appropriate modifications to the starting materials and reaction conditions. For example, a formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones provides a practical route to substituted pyridines. nih.gov

The following table summarizes key aspects of these intramolecular cyclization techniques.

| Cyclization Technique | Key Precursor | Conditions | Product Type | Reference |

| 6π-Electrocyclization | Stilbene-like structures with a pyridine moiety | Photochemical (UV light) | Dihydroaromatic intermediates, then aromatized | organicreactions.org |

| Enamine Cyclization | β-Enamino ketone derivatives | Basic media | Pyridin-2(1H)-ones or substituted pyridines | osi.lvnih.gov |

Direct Functionalization of Phenylpyridines

Direct functionalization of a pre-existing phenylpyridine scaffold, particularly through C-H bond activation, has emerged as a highly efficient and atom-economical strategy. These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Transition metal catalysis, especially with palladium and rhodium, has been extensively explored for the direct ortho-functionalization of the phenyl ring in 2-phenylpyridine. The pyridine nitrogen atom acts as a directing group, coordinating to the metal center and facilitating the activation of the adjacent C-H bond.

Palladium-catalyzed C-H functionalization has been a workhorse in this area. A wide range of transformations, including arylation, acylation, and halogenation, have been achieved at the ortho-position of the phenyl ring. For instance, palladium(II) acetate (B1210297) is a commonly used catalyst for these reactions. ambeed.com The reaction of 2-phenylpyridine with potassium aryltrifluoroborates in the presence of a palladium catalyst leads to ortho-arylated products. wikipedia.org

Rhodium-catalyzed C-H activation offers complementary reactivity. Rhodium complexes can catalyze the ortho-alkylation of 2-phenylpyridines with alkenes. researchgate.net These reactions often exhibit high regioselectivity for mono- or di-alkylation depending on the steric environment of the pyridine ring. Rhodium(III) catalysts have also been employed in the coupling of 2-phenylpyridines with various partners, enabling the formation of new C-C, C-N, and C-O bonds. royalsocietypublishing.orgwikipedia.org

The table below provides a comparative overview of palladium- and rhodium-catalyzed direct functionalization reactions of 2-phenylpyridine.

| Catalyst System | Transformation | Key Features | References |

| Palladium(II) Acetate | Ortho-arylation, -acylation, -halogenation | High regioselectivity, broad substrate scope | wikipedia.orgambeed.com |

| Rhodium(I) Complexes | Ortho-alkylation with alkenes | Anti-Markovnikov addition, controllable mono-/di-alkylation | researchgate.net |

| Rhodium(III) Complexes | C-C, C-N, and C-O bond formation | Oxidative coupling, good functional group tolerance | royalsocietypublishing.orgwikipedia.org |

Introduction of the Chloromethyl Moiety

Once the 2-phenylpyridine scaffold is in place, the introduction of the chloromethyl group onto the phenyl ring is a crucial step. This can be achieved through several methods, each with its own advantages and limitations.

Benzylic Halogenation Approaches (e.g., Bromination of Methylphenylpyridine Analogs)

A common strategy involves the synthesis of a methyl-substituted phenylpyridine precursor, such as 2-(4-methylphenyl)pyridine, followed by benzylic halogenation. Free radical bromination is a well-established method for this transformation. sci-hub.se

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, often used in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. daneshyari.comchadsprep.comlibretexts.org The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the benzylic bromide. The choice of solvent can significantly influence the selectivity of the reaction, with non-polar solvents like carbon tetrachloride or cyclohexane (B81311) being commonly employed. sci-hub.se While this method directly yields a benzylic bromide, the corresponding chloride can be obtained through subsequent nucleophilic substitution.

Key parameters for the benzylic bromination of methylphenylpyridine analogs are summarized in the table below.

| Reagent | Initiator | Solvent | Key Intermediate | Reference |

| N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon tetrachloride | Resonance-stabilized benzylic radical | daneshyari.com |

Chloromethylation Reactions on Phenyl-Substituted Pyridine Scaffolds

Direct introduction of a chloromethyl group onto the phenyl ring of 2-phenylpyridine can be accomplished through electrophilic aromatic substitution, most notably the Blanc chloromethylation reaction. wikipedia.orgalfa-chemistry.comlibretexts.org This reaction typically involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. organic-chemistry.orgthieme-connect.de

The reaction proceeds through the formation of an electrophilic species, likely a chloromethyl cation or a related complex, which then attacks the electron-rich phenyl ring. The directing effect of the pyridine ring on the phenyl group generally favors substitution at the para position, leading to the desired this compound. However, control of regioselectivity can be challenging, and mixtures of isomers may be obtained. alfa-chemistry.com It is also important to note that the Blanc chloromethylation can generate highly carcinogenic byproducts like bis(chloromethyl) ether, necessitating careful handling and reaction control. wikipedia.orglibretexts.org

| Reaction | Reagents | Catalyst | Position of Substitution | References |

| Blanc Chloromethylation | Formaldehyde, HCl | Zinc Chloride | Primarily para | wikipedia.orgalfa-chemistry.comlibretexts.org |

Synthesis via 1,3-Dichloroacetone (B141476) and Aminopyridine Condensation

The condensation of aminopyridines with α-haloketones is a well-known method for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. royalsocietypublishing.orgroyalsocietypublishing.orgnih.govresearchgate.netnih.gov For instance, the reaction of a 2-aminopyridine (B139424) with a phenacyl bromide derivative leads to the formation of a 2-phenylimidazo[1,2-a]pyridine. royalsocietypublishing.org

While the direct synthesis of the 2-phenylpyridine core from 1,3-dichloroacetone and an aminopyridine is not a standard route, these types of condensation reactions are fundamental in heterocyclic chemistry. The Hantzsch pyridine synthesis, for example, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. ambeed.comfiveable.mescribd.comchemtube3d.comorganic-chemistry.org This highlights the general principle of constructing pyridine rings from acyclic precursors through condensation and cyclization.

Advanced Synthetic Techniques and Continuous Flow Methodologies

Modern synthetic chemistry is increasingly moving towards the adoption of advanced techniques that offer improved efficiency, safety, and scalability. Continuous flow chemistry, utilizing microreactors, is at the forefront of this evolution. mdpi.com

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. For example, the N-oxidation of pyridines has been performed in a packed-bed microreactor, demonstrating enhanced safety and efficiency compared to batch processes. fiveable.me Microreactors have also been employed for photochemical chlorination reactions, offering precise control over irradiation and reaction time. chimia.ch The enhanced mass and heat transfer in microreactors can lead to higher yields, better selectivity, and shorter reaction times.

These principles can be applied to the synthesis of this compound. For instance, a continuous flow setup could be envisioned for the direct functionalization of 2-phenylpyridine or the benzylic halogenation of 2-(4-methylphenyl)pyridine, potentially minimizing byproduct formation and improving process safety, especially in reactions involving hazardous reagents or intermediates. The use of microreactors for biphasic nucleophilic aromatic substitution has also been shown to be highly efficient, which could be relevant for subsequent modifications of the chloromethyl group. rsc.org

| Technology | Application in Pyridine Synthesis | Advantages | References |

| Continuous Flow Microreactors | N-oxidation, Photochemical Chlorination, Biphasic Reactions | Enhanced safety, improved heat and mass transfer, higher yields, shorter reaction times, scalability | fiveable.memdpi.comchimia.chrsc.org |

Flow Reactor Applications in the Synthesis of Derivatives

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, better heat and mass transfer, and greater scalability. researchgate.net The synthesis of pyridine derivatives, including compounds structurally related to this compound, has benefited from the application of flow reactor technology.

A notable example is the synthesis of derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043). Researchers have developed a continuous and efficient process using a flow reactor to produce 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759), a key intermediate, from 2-chloro-5-(chloromethyl)pyridine. researchgate.net This method highlights the capacity of flow reactors to handle potentially hazardous reagents and intermediates safely while optimizing reaction conditions for higher yields and purity. researchgate.net

In a typical setup, solutions of the reactants are pumped through a heated tube or packed-bed reactor where the reaction occurs. The residence time, temperature, and stoichiometry can be precisely controlled to maximize the conversion to the desired product. For the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine, the flow process allowed for a significant improvement in yield and reaction control compared to conventional batch methods. researchgate.net The study optimized variables such as residence time and molar ratios of reactants to achieve a product yield of up to 98.7%. researchgate.net This high efficiency is a common feature of flow synthesis, which can minimize the formation of byproducts and simplify purification processes. rsc.org

The general advantages of using flow reactors for the synthesis of such heterocyclic compounds include:

Enhanced Safety: Operations with potentially reactive intermediates are conducted in small volumes at any given time, minimizing the risks associated with exothermic reactions or unstable compounds. researchgate.net

Increased Efficiency: Precise control over reaction parameters leads to higher yields and selectivity. rsc.orgresearchgate.net

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using parallel reactor systems, bypassing the challenges of scaling up batch reactors. researchgate.net

Automation: Flow systems can be automated for continuous production and data logging, improving reproducibility and reducing manual labor.

| Entry | Residence Time (min) | Mole Ratio (1a:2a) | Yield (%) of 3a |

|---|---|---|---|

| 1 | 8 | 1:6 | 85.6 |

| 2 | 8 | 1:7 | 95.0 |

| 3 | 8 | 1:8 | 98.7 |

Stereoselective Synthesis Considerations for this compound Precursors

The parent compound, this compound, is an achiral molecule. Therefore, stereoselective synthesis is not a requirement for its direct preparation. However, considerations of stereoselectivity become critically important when designing and synthesizing chiral derivatives or more complex molecules that incorporate this structural motif. Chiral precursors or stereoselective modifications can introduce stereocenters, leading to enantiomerically enriched products with specific biological activities or properties as chiral ligands.

Atroposelective Synthesis of Biaryl Derivatives:

One key area of consideration is atropisomerism. The 2-phenylpyridine core is a biaryl system, and if sufficiently bulky substituents are placed at the ortho-positions of the pyridine and/or phenyl rings, rotation around the C-C single bond connecting the two rings can be restricted. This restriction can give rise to stable, non-interconverting rotational isomers called atropisomers, which are a form of axial chirality. researchgate.net

The synthesis of such axially chiral biaryls requires atroposelective methods. Catalytic asymmetric synthesis is the most elegant approach, often employing transition-metal catalysts with chiral ligands to control the stereochemical outcome of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) that form the biaryl bond. researchgate.net While the chloromethyl group in this compound is not at an ortho-position and is not bulky enough to induce atropisomerism on its own, the design of derivatives with additional ortho-substituents would necessitate these synthetic considerations.

Introduction of Chiral Centers:

Stereoselectivity is also a crucial consideration when precursors are modified to create central chirality. This can be achieved through several strategies:

Asymmetric Functionalization of the Pyridine Ring: Precursors to the pyridine ring or the pyridine ring itself can undergo asymmetric reactions. For example, the asymmetric reduction of a substituted pyridine precursor can yield a chiral piperidine (B6355638) derivative. nih.gov Catalytic asymmetric hydrogenation of pyridinium (B92312) salts, for instance, has been developed to produce enantioenriched 2-alkylpiperidines with high enantioselectivity. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been used in the synthesis of pyridines bearing a highly functionalized 2-alkyl substituent via the diastereoselective ring-opening of an aziridine (B145994) prepared from a chiral imine. nih.gov

Asymmetric C-H Functionalization: Modern synthetic methods allow for the direct, enantioselective functionalization of C-H bonds. Asymmetric C3-allylation of pyridines has been reported, providing direct access to chiral pyridine derivatives with excellent enantioselectivity. acs.org Such a strategy could be adapted for precursors to introduce a chiral center onto the pyridine ring.

Chemical Reactivity and Derivatization Strategies of 2 4 Chloromethyl Phenyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The benzylic chloride of the chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions (SN1 and SN2). This reactivity allows for the introduction of a wide array of functional groups, making it a cornerstone for the synthesis of diverse derivatives.

Introduction of Diverse Nucleophiles

The carbon-chlorine bond in the chloromethyl group is polarized and susceptible to attack by a variety of nucleophiles. This allows for the straightforward synthesis of ethers, esters, nitriles, and other derivatives by reacting 2-(4-(chloromethyl)phenyl)pyridine with the corresponding oxygen, nitrogen, or carbon nucleophiles. For instance, reaction with alkoxides or phenoxides yields ethers, while reaction with carboxylates produces esters. The use of cyanide as a nucleophile provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Synthesis of Aminomethyl Derivatives

The formation of aminomethyl derivatives is a crucial transformation, often accomplished through nucleophilic substitution. Direct reaction with ammonia (B1221849) or primary and secondary amines can yield the corresponding aminomethyl compounds. However, this approach can suffer from a lack of selectivity, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts libretexts.org.

A more controlled and widely used method for synthesizing primary amines is the Gabriel synthesis. This procedure involves using the phthalimide (B116566) anion as a nitrogen nucleophile libretexts.org. The phthalimide ion attacks the benzylic chloride to form an N-substituted phthalimide intermediate. This intermediate is then cleaved, typically through hydrolysis with a base or acid, or more commonly with hydrazine, to release the desired primary amine while the phthalate (B1215562) portion is removed as a stable byproduct libretexts.org. This method prevents over-alkylation and provides a clean route to the primary aminomethyl derivative.

Table 1: Synthesis of Aminomethyl Derivatives

| Reactant | Nucleophile/Reagent | Product | Method |

|---|---|---|---|

| This compound | Ammonia (NH₃) | 2-(4-(Aminomethyl)phenyl)pyridine | Direct Amination |

| This compound | Potassium Phthalimide, then Hydrazine | 2-(4-(Aminomethyl)phenyl)pyridine | Gabriel Synthesis |

Formation of Thioether and Sulfone Derivatives

Thioether linkages can be readily introduced by reacting this compound with a thiol (R-SH) in the presence of a base, or more directly with a thiolate anion (R-S⁻). This classic SN2 reaction is highly efficient for forming carbon-sulfur bonds. More recent methodologies have explored iron-catalyzed cross-electrophile coupling, which allows for the reaction of benzyl (B1604629) halides with disulfides to generate thioether products, often under mild conditions and without the need for an exogenous base nih.govacs.org.

Once the thioether derivative is formed, it can be easily oxidized to the corresponding sulfone. This oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The resulting sulfone group is a valuable functional group in medicinal chemistry and materials science.

Table 2: Synthesis of Thioether and Sulfone Derivatives

| Reactant | Reagent(s) | Intermediate/Product | Transformation |

|---|---|---|---|

| This compound | Ethanethiol (EtSH), Base | 2-(4-((Ethylthio)methyl)phenyl)pyridine | Thioether Formation |

| 2-(4-((Ethylthio)methyl)phenyl)pyridine | m-CPBA or H₂O₂ | 2-(4-((Ethylsulfonyl)methyl)phenyl)pyridine | Sulfone Formation |

Metal-Mediated Coupling Reactions

While nucleophilic substitution at the chloromethyl group is a primary pathway for derivatization, the aromatic rings of this compound can participate in metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds.

Suzuki, Heck, and Related Cross-Coupling Processes Utilizing the Halogen Reactivity

The Suzuki-Miyaura and Heck reactions are powerful palladium-catalyzed methods for forming C-C bonds, typically by coupling an aryl or vinyl halide with an organoboron compound (Suzuki) or an alkene (Heck) wikipedia.orglibretexts.org. The term "halogen reactivity" in the context of this compound primarily refers to the benzylic chloride.

Direct Suzuki or Heck coupling of benzylic chlorides can be challenging compared to their aryl halide counterparts. However, related metal-catalyzed processes have been developed to achieve this transformation. For example, Negishi-type couplings can be employed where the benzylic chloride is first converted into a more reactive organozinc reagent. This intermediate then undergoes a palladium-catalyzed cross-coupling with an aryl halide nih.gov. Additionally, alternative catalytic systems using less expensive and more abundant metals like cobalt, iron, and copper have been shown to effectively catalyze the cross-coupling of benzylic halides with various partners nih.govrsc.orgresearchgate.net. These reactions provide a direct route to couple the benzylic carbon with other sp²-hybridized carbon atoms.

Table 3: Overview of Metal-Mediated Coupling Strategies

| Reaction Type | Metal Catalyst | Reactants | Product Type |

|---|---|---|---|

| Negishi-type Coupling | Palladium (Pd) | Organozinc derivative of the title compound + Aryl Halide | Diarylalkane nih.gov |

| Suzuki-type Coupling | Copper (Cu) | Benzylic Bromide (analogue) + Arylboronic Acid | Diarylalkane researchgate.net |

| Reductive Coupling | Cobalt (Co) | Benzylic Zinc Reagent + Aryl Halide | Diarylalkane rsc.org |

Formation of Biaryl and Polyaryl Compounds

The metal-mediated cross-coupling reactions described above are instrumental in the synthesis of biaryl and polyaryl compounds. Specifically, these methods allow for the formation of diarylmethanes, where the phenylpyridine moiety is linked to another aryl group via the methylene (B1212753) bridge nih.gov.

For instance, a Negishi coupling between the organozinc derivative of this compound and an aryl bromide (Ar-Br) in the presence of a palladium catalyst yields a 2-(4-(arylmethyl)phenyl)pyridine structure. This strategy effectively builds complex molecular architectures by linking two distinct aromatic systems, paving the way for the creation of a vast library of polyaryl compounds with potential applications in various fields of chemical science.

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is influenced by the directing effects of the two substituents on the phenyl ring: the 2-pyridyl group and the chloromethyl group.

The pyridyl group's directing effect is dependent on the reaction medium. In neutral or basic conditions, the nitrogen atom's lone pair can be withdrawn through resonance, deactivating the ring. However, under strongly acidic conditions, the pyridine (B92270) nitrogen is protonated, forming a pyridinium (B92312) ion. This positively charged group acts as a strong deactivating, meta-directing group for electrophilic attack on the pyridine ring itself. uoanbar.edu.iq Conversely, when considering substitution on the appended phenyl ring, the pyridinium ion deactivates the ortho and para positions of the phenyl ring less than the meta position, leading to substitution at the positions ortho and para to the pyridyl substituent.

A kinetic study of the nitration of 2-phenylpyridine (B120327) in strongly acidic media revealed that the reaction proceeds through the conjugate acid, with substitution occurring on the phenyl ring. rsc.org The partial rate factors indicated substitution at the 2'-, 3'-, and 4'-positions of the phenyl ring. rsc.orgrsc.org

The chloromethyl group (-CH₂Cl) is generally considered a weak activating group and an ortho-, para-director due to hyperconjugation and weak inductive effects. vedantu.com Therefore, in electrophilic aromatic substitution on this compound, the ultimate regioselectivity will be a result of the interplay between the directing effects of the 2-pyridyl (or pyridinium) group and the chloromethyl group.

Recent advances have demonstrated catalyst-controlled regioselectivity in the functionalization of 2-phenylpyridine derivatives. For instance, ruthenium-catalyzed sulfonylation and halogenation have been shown to selectively occur at the meta position of the phenyl ring with respect to the pyridine substituent. rsc.orgacs.orgwikipedia.org This is attributed to the formation of a cyclometalated intermediate that directs the electrophile to the para position relative to the metal-carbon bond, which corresponds to the meta position of the phenyl ring. acs.orgwikipedia.org

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on 2-Phenylpyridine Derivatives

| Reaction | Reagents | Catalyst | Major Product(s) | Reference(s) |

| Nitration | HNO₃/H₂SO₄ | None | 2'-, 3'-, and 4'-nitro-2-phenylpyridine | rsc.orgrsc.org |

| Sulfonylation | Sulfonyl chloride | (Arene)ruthenium(II) complex | meta-sulfonylated 2-phenylpyridine | acs.org |

| Halogenation | N-halosuccinimide (NXS) | [Ru(π-C₅H₅)(CO)₂]₂ / PhI(OCOCF₃)₂ | meta-halogenated 2-phenylpyridine | rsc.org |

Pyridine Nitrogen Reactivity and N-Oxide Formation

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic and basic center. This allows it to react with electrophiles, including alkylating agents and oxidizing agents.

A common and synthetically useful reaction involving the pyridine nitrogen is its oxidation to form a pyridine N-oxide. scripps.eduquimicaorganica.orgwikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. quimicaorganica.orggoogle.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which activates the 2- and 4-positions of the pyridine ring towards both electrophilic and nucleophilic attack. scripps.eduwikipedia.org

The formation of this compound N-oxide can be presumed to proceed under standard oxidation conditions. However, care must be taken as the chloromethyl group could potentially undergo side reactions under harsh oxidative conditions. The resulting N-oxide is a versatile intermediate. For example, treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) can lead to chlorination at the 2- and 4-positions of the pyridine ring. wikipedia.org Subsequent deoxygenation, often accomplished with reagents like triphenylphosphine (B44618) or zinc dust, can regenerate the pyridine ring, providing a route to substituted pyridines that are not easily accessible through direct substitution. quimicaorganica.orgwikipedia.org

Table 2: General Conditions for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Solvent | Temperature | Reference(s) |

| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 0-25 °C | google.com |

| Hydrogen Peroxide | Acetic Acid | 70-80 °C | quimicaorganica.org |

| Peroxybenzoic acid | - | - | wikipedia.org |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the benzylic chloride, the phenyl ring, and the pyridine ring—presents challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key consideration is the relative reactivity of the chloromethyl group versus the pyridine and phenyl rings. The chloromethyl group is susceptible to nucleophilic substitution, a reaction that can often be carried out under conditions mild enough to not affect the aromatic rings.

In cross-coupling reactions, such as the Suzuki coupling, chemoselectivity can be achieved by exploiting the differential reactivity of various leaving groups. For instance, in polysubstituted pyridines, the general order of reactivity for leaving groups is -I > -Br ≥ -OTf > -OSO₂F > -Cl. nih.gov This hierarchy allows for the stepwise functionalization of a molecule containing multiple different leaving groups. For this compound, if another leaving group were present, its reactivity relative to the C-Cl bond of the chloromethyl group would determine the reaction's outcome.

Regioselectivity , the preference for reaction at one position over another, is also a critical aspect of the chemistry of this compound. As discussed in section 3.3, electrophilic substitution on the phenyl ring can be directed to different positions based on the reaction conditions and catalysts used.

For reactions involving the pyridine ring, its inherent electronic properties favor nucleophilic attack at the 2- and 4-positions. uoanbar.edu.iq The formation of the N-oxide further enhances this preference. scripps.eduwikipedia.org Halogenation of 2-phenylpyridine itself can be directed to the 3-position of the pyridine ring through a ring-opening, halogenation, ring-closing sequence involving a Zincke imine intermediate. chemrxiv.org

The interplay between these different reactive sites allows for complex, multi-step syntheses. For example, one could envision a synthetic route where the chloromethyl group is first displaced by a nucleophile, followed by a catalyst-directed C-H functionalization on the phenyl ring, and finally a reaction at the pyridine nitrogen or a substitution on the pyridine ring itself. The specific sequence and reaction conditions would be crucial for achieving the desired chemo- and regiochemical outcome.

Exploration of Derivatives and Analogues of 2 4 Chloromethyl Phenyl Pyridine

Structural Modifications and their Synthetic Implications

2-(4-(Chloromethyl)phenyl)pyridine serves as a versatile building block in synthetic chemistry due to the reactive nature of its chloromethyl group and the chelating potential of the 2-pyridylphenyl moiety. Structural modifications of this compound are primarily aimed at tuning its electronic and steric properties for various applications, including catalysis and materials science. The synthetic implications of these modifications are significant, often requiring multi-step reaction sequences and careful control of reaction conditions.

The primary site for modification is the benzylic chloride, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. For instance, reaction with primary or secondary amines leads to the corresponding aminomethyl derivatives, while reaction with alkoxides or phenoxides yields ether linkages. Thiolates can also be employed to form thioether connections. These transformations are typically carried out under basic conditions to facilitate the displacement of the chloride ion.

Another key area of structural modification involves the pyridine (B92270) and phenyl rings. Substituents can be introduced onto these aromatic systems to modulate the ligand's properties. For example, electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density at the benzylic carbon, thereby influencing the reactivity of the chloromethyl group. Similarly, substituents on the pyridine ring can affect its coordination properties. The synthesis of these substituted analogues often begins with a substituted starting material prior to the key bond-forming reactions that construct the 2-phenylpyridine (B120327) core, such as the Suzuki or Negishi cross-coupling reactions.

Pyridine Ring Substituted Analogues

The introduction of substituents onto the pyridine ring of this compound has been explored to fine-tune the steric and electronic properties of the resulting ligands. These modifications can have a profound impact on the coordination chemistry and catalytic activity of metal complexes derived from these ligands.

One common strategy involves the introduction of alkyl or aryl groups at positions adjacent to the nitrogen atom. For example, the synthesis of 2-(4-(chloromethyl)phenyl)-6-methylpyridine provides a ligand with increased steric bulk around the coordination site. This can influence the geometry of the resulting metal complexes and potentially enhance the selectivity of catalytic reactions. The synthesis of such analogues typically involves cross-coupling reactions between a substituted 2-halopyridine and a suitable organometallic reagent derived from 4-(chloromethyl)benzene.

Electron-donating or electron-withdrawing groups can also be incorporated into the pyridine ring. For instance, the presence of a methoxy (B1213986) group can increase the electron-donating ability of the pyridine nitrogen, leading to stronger coordination to metal centers. Conversely, a trifluoromethyl group would decrease the basicity of the pyridine, resulting in weaker coordination. These electronic effects are crucial in tailoring the reactivity of metal catalysts for specific applications.

Phenyl Ring Substituted Analogues

The introduction of electron-donating groups, such as methoxy or methyl groups, at the ortho or meta positions relative to the pyridine ring can increase the electron density on the phenyl ring. This can have a subtle effect on the reactivity of the benzylic chloride. Conversely, the presence of electron-withdrawing groups, such as nitro or cyano groups, can decrease the electron density and potentially alter the reaction pathways in subsequent transformations.

The synthesis of these phenyl-substituted analogues often starts from a correspondingly substituted toluene (B28343) derivative. For example, 2-chloro-4-methyltoluene can be brominated at the benzylic position, followed by a Suzuki coupling with a 2-pyridylboronic acid to yield 2-(3-chloro-4-(methyl)phenyl)pyridine. Subsequent chlorination of the methyl group would then provide the desired 2-(3-chloro-4-(chloromethyl)phenyl)pyridine.

Modification of the Chloromethyl Side Chain

The chloromethyl group is the most reactive site in this compound and serves as a handle for a wide range of chemical transformations. Modification of this side chain is a primary strategy for the synthesis of diverse derivatives with tailored functionalities.

Nucleophilic substitution reactions are the most common transformations of the chloromethyl group. A variety of nucleophiles, including amines, alcohols, thiols, and cyanide, can be used to displace the chloride ion and introduce new functional groups. For example, reaction with sodium azide (B81097) yields the corresponding azidomethyl derivative, which can be further transformed into an aminomethyl group via reduction.

The chloromethyl group can also be converted into other reactive functionalities. For instance, oxidation can lead to the formation of the corresponding aldehyde or carboxylic acid. These transformations open up possibilities for further derivatization, such as the formation of imines, esters, or amides. The choice of reagents and reaction conditions is crucial to achieve the desired transformation without affecting the other parts of the molecule.

Heterocyclic Ring Incorporations within Derivatives (e.g., oxazolines, pyrazoles)

The incorporation of additional heterocyclic rings into the structure of this compound derivatives has led to the development of novel ligands with unique coordination properties. Oxazolines and pyrazoles are two prominent examples of heterocycles that have been successfully integrated into this scaffold.

Derivatives featuring an oxazoline (B21484) ring are often synthesized by reacting this compound with a chiral amino alcohol. The resulting ligands, known as pyridyl-oxazoline ligands, are valuable in asymmetric catalysis. The chirality of the oxazoline ring can induce enantioselectivity in metal-catalyzed reactions, such as allylic alkylation and hydrosilylation.

Applications in Contemporary Chemical Research

Role as Intermediates in Advanced Organic Synthesis

The compound's structure is well-suited for advanced organic synthesis, where pre-formed, functionalized fragments are essential for constructing elaborate molecular targets efficiently.

2-(4-(Chloromethyl)phenyl)pyridine serves as a fundamental building block for creating larger, more complex molecular structures. The key to its utility is the chloromethyl group (-CH₂Cl), which is a reactive electrophilic site. This group readily participates in nucleophilic substitution reactions. Chemists can use nucleophiles such as amines, thiols, alcohols, or carbanions to displace the chloride ion, thereby forming a new covalent bond. This reactivity allows for the strategic attachment of the 2-phenylpyridine (B120327) moiety to other parts of a target molecule. The phenyl-pyridine core itself is a rigid and planar structure that is a common feature in ligands for metal catalysis and in functional materials science, such as in the development of polymers for organic light-emitting diodes (OLEDs).

The 2-phenylpyridine framework is a recognized structural motif, or scaffold, in medicinal chemistry, appearing in numerous biologically active compounds. The ability of this compound to act as a precursor for these scaffolds is of significant interest. The chloromethyl group provides a convenient point of attachment for introducing this scaffold into potential drug candidates or for linking it to other pharmacophores to create hybrid molecules.

The 2-phenylpyridine scaffold is a component of various compounds investigated for anti-cancer activity. While specific research detailing the use of this compound as a direct intermediate for a named anti-cancer agent is not widely documented in peer-reviewed literature, its potential is clear. Its structure allows it to serve as a precursor for synthesizing libraries of new derivatives that can be screened for cytotoxic activity against cancer cell lines.

Compounds containing pyridine (B92270) and phenyl rings have been explored for their anti-inflammatory properties. The synthesis of novel non-steroidal anti-inflammatory agents (NSAIDs) often involves the combination of different aromatic and heterocyclic fragments. This compound could theoretically be used to synthesize new chemical entities for evaluation as anti-inflammatory drugs, although specific examples of its use for this purpose are not prominent in the available literature.

The development of anti-ulcer agents, particularly histamine (B1213489) H₂-receptor antagonists, has involved various heterocyclic structures. However, the direct application of this compound as a key intermediate in the synthesis of known anti-ulcerative drugs is not established in scientific publications.

The search for new antimicrobial agents is a critical area of pharmaceutical research. Pyridine derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities. smolecule.com The structure of this compound makes it a candidate for use as a starting material in the synthesis of novel compounds to be tested for antimicrobial efficacy, though its documented role in this specific application remains limited. smolecule.com

Synthesis of Pharmaceutical Precursors and Scaffolds

Intermediates for Neurokinin-1 Receptor Antagonists

The compound this compound serves as a crucial building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These antagonists are a class of compounds investigated for their potential in treating a variety of conditions, including depression, anxiety, and chemotherapy-induced nausea and vomiting. The core structure of many NK-1 receptor antagonists features a substituted phenyl-pyridine motif, making this compound a valuable starting material.

The reactivity of the chloromethyl group is key to its utility. It allows for the facile introduction of more complex functionalities through nucleophilic substitution reactions. For instance, the chloromethyl group can react with various nitrogen-containing heterocycles, such as piperidines and piperazines, which are common structural elements in potent NK-1 antagonists. nih.govgoogle.comnih.gov A patent for 4-phenyl-pyridine derivatives as NK-1 receptor antagonists highlights the importance of this structural class. google.com

Research into the synthesis of these antagonists often involves multi-step sequences where the 2-phenylpyridine core is assembled and subsequently functionalized. nih.gov The chloromethyl derivative provides a strategic advantage by offering a convenient point of attachment for side chains that are essential for high-affinity binding to the NK-1 receptor.

| Intermediate | Target Class | Key Reaction | Relevant Compounds |

| This compound | Neurokinin-1 (NK-1) Receptor Antagonists | Nucleophilic Substitution | Piperidine (B6355638) and Piperazine derivatives nih.govnih.gov |

| 4-phenyl-pyridine derivatives | Neurokinin-1 (NK-1) Receptor Antagonists | N/A | Compounds of general formulas (IA) or (IB) google.com |

Building Blocks for Agrochemical Precursors

The versatility of the 2-phenylpyridine scaffold, combined with the reactive chloromethyl handle, makes this compound a significant intermediate in the synthesis of various agrochemical precursors. Pyridine-containing compounds are integral to the development of modern crop protection agents due to their high biological activity and diverse modes of action. google.com

Intermediates for Herbicides

In the field of herbicides, this compound is a precursor for active ingredients that can control unwanted vegetation. The synthesis of certain herbicides involves the modification of the 2-phenylpyridine core. For example, 2-chloro-4-(trifluoromethyl)pyridine (B1345723) is a known intermediate in the production of herbicides. google.com The development of novel herbicides often involves exploring derivatives of known active structures. The 2-phenylpyridine moiety is a key feature in some herbicidal compounds and safeners, such as those based on 2-phenylpyrimidine (B3000279) structures. nih.govacs.org The chloromethyl group on the phenyl ring allows for the creation of diverse derivatives for screening and optimization of herbicidal activity.

Intermediates for Acaricides and Insecticides

The 2-phenylpyridine structure is a recognized pharmacophore in the design of modern insecticides and acaricides (compounds that kill mites and ticks). mdpi.comacs.orgnih.govaun.edu.eg Research has shown that derivatives of 2-phenylpyridine exhibit significant insecticidal activity against various pests. mdpi.comnih.gov For instance, novel phenyl methoxyacrylates containing a pyrimidine (B1678525) ring, which shares structural similarities with pyridine, have been developed as potent acaricides. nih.gov The synthesis of such complex molecules often requires versatile building blocks like this compound. The chloromethyl group provides a reactive site for coupling with other molecular fragments to generate a diverse library of candidates for screening as potential insecticides and acaricides.

| Agrochemical Class | Key Structural Feature | Role of this compound |

| Herbicides | 2-Phenylpyridine/pyrimidine | Precursor for creating diverse derivatives for activity screening. google.comnih.govacs.org |

| Pesticides | Chloromethylpyridine | Building block for constructing complex active ingredients. google.comgoogle.com |

| Acaricides & Insecticides | 2-Phenylpyridine | Starting material for synthesizing novel insecticidal and acaricidal compounds. mdpi.comnih.govnih.gov |

Functional Materials Science and Polymer Chemistry

Precursors for Advanced Polymer Synthesis

In the realm of materials science, this compound is a valuable precursor for the synthesis of advanced functional polymers. The presence of both a pyridine ring and a reactive chloromethyl group within the same molecule allows for its incorporation into polymer chains, imparting unique properties to the resulting materials. Pyridine-containing polymers have applications in various fields, including as ion-exchange resins and for the development of membranes.

The chloromethyl group is a versatile functional group for polymerization. It can be transformed into other polymerizable groups, such as a vinyl group, or it can participate directly in polycondensation reactions. For example, polymers incorporating 4-vinylpyridine (B31050) have been synthesized for applications such as proton exchange membranes in fuel cells. researchgate.net The synthesis of such specialized polymers often relies on monomers that possess specific functional moieties. The this compound molecule can be used to create polymers with tailored properties, such as thermal stability, and specific chemical reactivity conferred by the pyridine nitrogen. The use of perfluoropyridine in the synthesis of fluoropolymers further demonstrates the utility of pyridine-based structures in creating high-performance materials. nih.gov

| Polymer Type | Role of this compound | Potential Applications |

| Functional Polymers | Monomer or precursor to a monomer | Ion-exchange resins, functional membranes. researchgate.net |

| High-Performance Polymers | Building block for the polymer backbone | Materials with enhanced thermal stability and chemical resistance. nih.gov |

Poly(m-phenylenevinylene) Derivatives

Poly(phenylenevinylene) (PPV) and its derivatives are a major class of conjugated polymers investigated for their electroluminescent properties. wikipedia.org The synthesis of these materials can be achieved through various methods, including Wittig-type couplings, Heck coupling reactions, and the Gilch reaction. wikipedia.orgmit.edunih.gov The incorporation of functional groups, such as pyridine, into the PPV backbone is a key strategy for tuning the electronic and optical properties of the resulting polymers.

The synthesis of alternating poly(pyridylvinylene-phenylenevinylene)s has been demonstrated through Heck coupling procedures. mit.edu In such a synthetic approach, a monomer like this compound could be envisioned as a crucial precursor. After conversion of the chloromethyl group to a vinyl group or another suitable coupling partner, it could be copolymerized with a phenylene-containing monomer. The presence of the pyridine nitrogen in the final polymer structure can significantly influence its properties. For instance, protonation or alkylation of the pyridyl nitrogen in poly(pyridylvinylene-phenylenevinylene)s leads to large red shifts in their optical absorption, which is attributed to a charge transfer from the phenylene units to the now more electron-deficient pyridine ring. mit.edu This tunability is highly desirable for the development of new materials for light-emitting diodes (LEDs) and other optoelectronic devices.

Hypercrosslinked Polymers for Gas Adsorption (e.g., CO2 Capture)

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers characterized by high surface areas and extensive microporosity, making them excellent candidates for gas adsorption and separation. researchgate.netumanitoba.ca These networks are often synthesized via Friedel-Crafts alkylation reactions, where chloromethyl groups act as electrophiles to form crosslinks between aromatic units. umanitoba.ca The compound this compound is an ideal building block for creating functional HCPs. Its chloromethyl group can readily participate in the Friedel-Crafts reaction to build the porous polymer framework.

Crucially, the pyridine nitrogen atom embedded within the polymer structure acts as a basic site, which can enhance the selective adsorption of acidic gases like CO₂. nih.gov This is particularly advantageous for applications such as post-combustion CO₂ capture from flue gas or natural gas purification. nih.govtandfonline.com The introduction of nitrogen-containing basic functionalities is a well-established strategy to increase the affinity and selectivity of porous materials for CO₂ over other gases like N₂ or CH₄. tandfonline.com The combination of a high surface area, provided by the hypercrosslinked structure, and the chemical affinity of the pyridine units leads to materials with high CO₂ uptake capacity and selectivity.

| Polymer/Material | CO₂ Uptake (mmol g⁻¹) | Selectivity (CO₂/N₂) | Reference |

| HCP (p-DCX/BCMBP) | 1.7 (at 298 K, 1 atm) | Good | researchgate.net |

| TPB-Ben-3-2 | 1.77 (at 273 K, 1 atm) | 59.72 | tandfonline.com |

| TPB-Nap-3-2 | 1.89 (at 273 K, 1 atm) | 61.31 | tandfonline.com |

| TPB-Ant-3-2 | 1.96 (at 273 K, 1 atm) | 62.89 | tandfonline.com |

| Poly(3,5-diethynylpyridine) | High (low-pressure) | Promising | nih.gov |

Table 1: CO₂ Adsorption Properties of Selected Hypercrosslinked Polymers.

Anion Exchange Membranes (AEMs) for Fuel Cells

Anion exchange membranes (AEMs) are key components of alkaline fuel cells (AEMFCs), which offer the potential for using non-precious metal catalysts. AEMs are polymer membranes containing covalently attached cationic functional groups that facilitate the transport of anions, typically hydroxide (B78521) (OH⁻). The synthesis of AEMs often involves the introduction of quaternary ammonium (B1175870) groups onto a stable polymer backbone.

The chloromethyl group of this compound is an excellent electrophilic handle for this purpose. It can be incorporated into a polymer backbone, such as poly(phenylene) or poly(phenylene oxide), and then converted into a quaternary ammonium salt via a Menshutkin reaction with a tertiary amine, such as trimethylamine. mit.edupsu.edu This reaction creates a fixed positive charge on the polymer, which is essential for the membrane's ion exchange properties. The stability of the resulting cationic group is critical for the long-term performance of the fuel cell, especially under the highly basic conditions of operation. Research has shown that attaching these cationic groups via flexible alkyl spacers, rather than directly to the polymer backbone, can lead to enhanced hydroxide ion conductivity and superior alkaline stability. rsc.org Polymers functionalized in this manner have demonstrated high ion conductivities, making them promising materials for high-performance AEMFCs. psu.edunih.gov

| Polymer System | Ion Exchange Capacity (IEC) (meq/g) | OH⁻ Conductivity (mS/cm) | Temperature (°C) | Reference |

| Poly(phenylene)-based | Varies (titration vs. NMR) | up to 50 (in water) | Not specified | mit.edu |

| PDTP AEMs | Not specified | Good | 80 | nih.gov |

| PPO-fluorene-TMA | ~1.6 | up to 176 | 80 | psu.edu |

Table 2: Properties of Selected Anion Exchange Membranes.

Development of Organic Electronic Materials and Sensors

The phenylpyridine moiety is a well-known and highly effective structural motif in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Iridium(III) complexes featuring cyclometalated phenylpyridine ligands are among the most successful phosphorescent emitters, enabling highly efficient devices by harvesting both singlet and triplet excitons. tandfonline.com The substitution pattern on the phenylpyridine ligand allows for fine-tuning of the emission color and device performance. tandfonline.com For instance, introducing electron-withdrawing or -donating groups can modulate the energy levels of the complex and shift the emission wavelength. tandfonline.com this compound can serve as a precursor to such ligands, where the chloromethyl group can be further functionalized to attach the ligand to other molecules or polymer backbones.

Beyond OLEDs, pyridine-based molecules have been developed as fluorescent sensors for various analytes. nih.gov The pyridine nitrogen can act as a binding site, and changes in the photophysical properties, such as fluorescence quenching or enhancement upon binding, can be used for detection. nih.gov A probe based on a pyridine derivative has been shown to effectively detect the amino acid phenylalanine through an intermolecular charge transfer mechanism. nih.gov The versatility of this compound allows for its potential use in creating new sensory materials, where the chloromethyl group can be used to anchor the sensing unit to a surface or a larger molecular assembly.

| Emitter/Device | Max. Quantum Efficiency (%) | Max. Luminance Efficiency (cd/A) | Color | Reference |

| (MeO₂CF₃ppy)₂Ir(acac) | 3.40 | 8.32 | Green | tandfonline.com |

| Phenyl pyrimidine derivative | 10.6 | Not specified | Blue to Green-Blue | mdpi.com |

| Phenanthroline derivative | 0.99 | 1.45 | Blue | nih.gov |

Table 3: Performance of Selected OLEDs Based on Phenylpyridine or Related N-Heterocyclic Emitters.

Coordination Chemistry and Ligand Design

The dual functionality of this compound makes it a highly valuable building block in the design of new ligands for metal complexes. The pyridine nitrogen provides a predictable coordination site, while the reactive chloromethyl group allows for the construction of more elaborate ligand architectures.

Pyridine-Based Ligands in Metal Complexes

The pyridine ring is a classic N-donor ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. The 2-substituted pyridine motif, as found in this compound, can act as a simple monodentate ligand through its nitrogen atom. More interestingly, it can be a component of a larger chelating ligand system. For example, ligands containing a pyridyl group linked to another donor, such as a phosphine (B1218219), can form chelate rings with metal centers, leading to enhanced complex stability. The coordination of such pyridylphosphine ligands to metals like platinum(II), palladium(II), and iridium(I) has been extensively studied. nih.gov In some cases, the pyridyl nitrogen can exhibit hemilabile behavior, reversibly coordinating and de-coordinating from the metal center, which can be a key feature in catalytic applications. nih.gov

Design of Pincer Ligands and Other Chelating Systems

Pincer ligands are a class of tridentate ligands that bind to a metal in a meridional fashion, typically through a central aryl ring and two flanking donor arms. This coordination mode imparts high thermal stability and unique reactivity to the resulting metal complexes, which are widely used in catalysis. nih.govumanitoba.ca The structure of this compound is an excellent starting point for the synthesis of new pincer ligands.

The chloromethyl group is a convenient reactive site for introducing the two additional donor arms required for a pincer framework. For example, it can undergo nucleophilic substitution reactions with phosphines, amines, or thiolates to generate PCP, NCN, or SCS pincer ligand precursors. The central phenyl ring and the pyridine nitrogen would form part of the ligand backbone. The synthesis of asymmetric PCP pincer ligands has been demonstrated starting from related precursors. researchgate.net The modular synthesis enabled by starting with a molecule like this compound allows for the rational design of ligands with tailored steric and electronic properties for specific applications in catalysis and materials science. lu.secsic.es

Metallocopolymers and Self-Healing Materials

The integration of metal-ligand interactions into polymer science has given rise to metallocopolymers, a class of materials with dynamic and responsive properties. A key application of these materials is in the field of self-healing, where the reversible nature of metal-coordination bonds is harnessed to repair mechanical damage. While direct studies on this compound in this context are emerging, its structural motifs are ideally suited for this purpose, as demonstrated by analogous systems utilizing similar pyridine-based ligands.

Research into self-healing materials has successfully employed pyridine-containing ligands, such as 4'-phenyl-2,2′:6′,2″-terpyridine and bidentate triazole-pyridine units, to create robust, self-repairing polymer networks. mdpi.commdpi.comnih.gov These materials are typically synthesized by copolymerizing vinyl monomers, like acrylic acid and acrylamide, with a monomer that has a metal-coordinating ligand attached. mdpi.commdpi.com The resulting polymer chains are then cross-linked by the addition of metal ions (e.g., Fe(II), Co(II), Zn(II)), which form reversible coordination bonds with the pyridine moieties. mdpi.commdpi.comnih.gov These non-covalent cross-links can break upon damage and reform under specific stimuli, such as mild heat or changes in pH, restoring the material's integrity. mdpi.comnih.gov

The compound this compound is an exemplary building block for these advanced materials. Its structure features two key components:

The Phenylpyridine Moiety : This part of the molecule acts as an effective bidentate or monodentate ligand, capable of coordinating with a variety of transition metal ions to form the reversible cross-links necessary for self-healing.

The Chloromethyl Group : This reactive functional group serves as a versatile anchor for incorporating the molecule into a polymer backbone. It can readily undergo nucleophilic substitution reactions, allowing it to be grafted onto existing polymer chains or used as a starting point for polymerization.

The combination of these features allows for the rational design of metallocopolymers where the density and nature of the metallic cross-links can be tuned to control the material's mechanical and healing properties. For instance, hydrogels created with terpyridine-functionalized monomers have demonstrated the ability to completely heal a physical cut within hours at room temperature. mdpi.com

| Polymer System | Metal Ion | Healing Conditions | Healing Efficiency | Tensile Strength (Healed) | Reference |

| Poly(AA-co-AAm)-terpyridine | Co(II) | Humid atmosphere, RT | 62% | 31 MPa | mdpi.com |

| Poly(lauryl methacrylate)-TRZ-py | Fe(II) | 100 °C, 5.5 h | ~95% | Not Reported | nih.gov |

| Poly(AA-co-AAm)-terpyridine | Zn(II) | Water, RT, 12 h | Visually Healed | Not Reported | mdpi.com |

| Table 1: Properties of Self-Healing Metallocopolymers Based on Pyridine-Type Ligands. (AA=Acrylic Acid, AAm=Acrylamide, TRZ-py=Triazole-pyridine, RT=Room Temperature) |

Catalysis

The pyridine ring is a fundamental scaffold in coordination chemistry and plays a pivotal role in homogeneous catalysis. Derivatives such as this compound are not just ligands but are precursors to highly tailored catalytic systems.

Role of Pyridine Derivatives in Transition Metal Catalysis

Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis due to their unique electronic properties. The nitrogen atom's lone pair of electrons allows it to act as a strong σ-donor to a metal center. This donation of electron density can increase the metal's reactivity in processes like oxidative addition. Concurrently, the π-system of the pyridine ring can accept electron density back from the metal (π-backbonding), which helps to stabilize the metal complex, particularly in lower oxidation states.

The functionalization of the pyridine ligand is a powerful strategy for modulating the properties of a catalyst. wikipedia.orgthieme-connect.de In this compound, the phenyl group influences the electronic environment of the pyridine nitrogen, while the chloromethyl group provides a crucial synthetic handle. This handle allows for:

Immobilization : The ligand can be tethered to a solid support, such as a polymer or silica, facilitating catalyst recovery and reuse.

Synthesis of Complex Ligands : The chloromethyl group can be reacted with other molecules to build more complex, multidentate ligands, such as P,N- or N,N,N-ligands, which can create specific coordination geometries and chiral environments around the metal center. nih.gov

For example, iridium and rhodium complexes with functionalized phenylpyridine ligands have been synthesized and studied for their electrochemical properties and potential in C-H activation and photoredox catalysis. acs.orgacs.org The ability to tune the ligand framework is essential for optimizing catalytic activity and selectivity.

Catalytic Applications in Organic Transformations (e.g., Enantioselective Epoxidation)

A significant application of tailored pyridine ligands is in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. The compound this compound is an excellent precursor for the synthesis of chiral ligands. By reacting the reactive chloromethyl group with a readily available chiral molecule, such as a chiral amine or amino alcohol, a new, enantiomerically pure ligand can be created. researchgate.netresearchgate.net

These chiral ligands can then be complexed with a transition metal to form a catalyst for enantioselective transformations. Enantioselective epoxidation of unfunctionalized olefins is a key reaction in organic synthesis, providing access to chiral epoxides which are versatile building blocks for pharmaceuticals and other fine chemicals.

While direct catalytic data for complexes of this compound is not extensively documented, the effectiveness of this strategy is well-established with analogous systems. For example, manganese complexes featuring tetradentate N-donor ligands that include pyridine units have been shown to be effective catalysts for the epoxidation of various olefins using hydrogen peroxide as a green oxidant. mdpi.com The electronic properties of the substituents on the pyridine ring were found to have a significant effect on the catalyst's performance by stabilizing high-valent intermediates in the catalytic cycle. mdpi.com

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | Mn-SR-mesoPYBP(ClO4)2 / H2O2 / Acetic Acid | 99 | 30 | mdpi.com |

| 4-Chlorostyrene | Mn-SR-mesoPYBP(ClO4)2 / H2O2 / Acetic Acid | 99 | 35 | mdpi.com |

| 4-Methylstyrene | Mn-SR-mesoPYBP(ClO4)2 / H2O2 / Acetic Acid | 99 | 25 | mdpi.com |

| Cyclohexene | Mn-SR-mesoPYBP(ClO4)2 / H2O2 / Acetic Acid | 99 | Not Reported | mdpi.com |

| Table 2: Representative Results for Enantioselective Epoxidation using a Manganese Catalyst with a Pyridine-Containing Ligand. |

By synthesizing a chiral ligand from this compound, one could create a bespoke catalyst for such transformations. The chiral environment enforced by the ligand around the metal center would direct the approaching olefin, leading to the preferential formation of one epoxide enantiomer over the other.

Theoretical and Computational Chemistry Studies of 2 4 Chloromethyl Phenyl Pyridine

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. For 2-(4-(Chloromethyl)phenyl)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), would be the standard method to determine its optimized molecular structure. These calculations provide precise bond lengths, bond angles, and dihedral angles in the gaseous phase, which can be compared with experimental data if available.

Beyond structural parameters, DFT is used to predict reactivity. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ajchem-a.com A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be an electron-rich site, while the chloromethyl group would be a primary site for nucleophilic attack.

Interactive Data Table: Predicted Reactivity Descriptors (Illustrative) This table illustrates the type of data generated from DFT calculations for similar pyridine derivatives, as specific data for the target compound is not published.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity, stability |

| Dipole Moment | 2.5 D | Polarity of the molecule |

Mechanistic Investigations of Synthetic Pathways

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which could involve reactions like the Suzuki coupling followed by chlorination, DFT calculations can be used to model the entire reaction pathway. This involves identifying transition states, intermediates, and calculating the activation energies for each step.

Such studies provide a detailed, atomistic view of how the reaction proceeds, helping to understand the role of catalysts, solvents, and reaction conditions. By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be determined. While specific mechanistic studies for this compound's synthesis are not documented, research on related pyridine derivatives demonstrates the utility of these methods. nih.gov

Studies on Electronic Structure and Orbital Interactions

The electronic structure of this compound dictates its physical and chemical properties. Natural Bond Orbital (NBO) analysis is a common computational technique used to study orbital interactions. NBO analysis translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals.

This method allows for the quantification of hyperconjugative interactions, such as the donation of electron density from a bonding orbital to an adjacent anti-bonding orbital, which contribute to molecular stability. For this compound, NBO analysis would reveal insights into the delocalization of electrons between the phenyl and pyridine rings and the electronic effect of the chloromethyl substituent. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotation around the single bond connecting the phenyl and pyridine rings. Conformational analysis involves mapping the potential energy surface as a function of this dihedral angle to identify the most stable conformers (energy minima) and the rotational energy barriers (transition states). This is crucial for understanding how the molecule's shape influences its interactions.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space and calculate average properties, providing a more realistic picture of the molecule's behavior in solution or other environments.

Quantum Chemical Characterization of Bonding

The nature of the chemical bonds within this compound can be characterized using methods like the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analyzes the electron density topology to define atoms and the bonds between them. It can characterize bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions based on the properties of the electron density at the bond critical points.

This analysis would provide a quantitative description of the C-Cl bond, the aromatic C-C and C-N bonds, and any potential non-covalent interactions that might influence the crystal packing of the molecule, such as halogen bonding. nih.gov

Future Research Directions and Emerging Paradigms for 2 4 Chloromethyl Phenyl Pyridine

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For 2-(4-(chloromethyl)phenyl)pyridine and related 2-arylpyridines, research is moving beyond traditional cross-coupling reactions towards more sustainable and atom-economical alternatives.